molecular formula C9H16Cl2N4O B6190352 (2S)-2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine dihydrochloride CAS No. 2648895-82-1

(2S)-2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine dihydrochloride

Cat. No.: B6190352
CAS No.: 2648895-82-1
M. Wt: 267.15 g/mol
InChI Key: IRRHVDFSYBZMLK-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine dihydrochloride is a high-purity chemical compound supplied for research and development purposes. The compound has a molecular formula of C9H16Cl2N4O and a molecular weight of 267.16 g/mol . Its CAS registration number is 2648895-82-1 . This substance is characterized by its specific stereochemistry, featuring an (S)-configured pyrrolidine ring . Researchers can identify the compound using its InChI Key: JOPIMBNQENQTAE-FJXQXJEOSA-N . This product is listed with a purity of 95% and is available for procurement from multiple chemical suppliers in various quantities . It is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2648895-82-1

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.15 g/mol

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine;dihydrochloride

InChI

InChI=1S/C9H14N4O.2ClH/c1-2-7(10-3-1)9-12-11-8-6-14-5-4-13(8)9;;/h7,10H,1-6H2;2*1H/t7-;;/m0../s1

InChI Key

IRRHVDFSYBZMLK-KLXURFKVSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NN=C3N2CCOC3.Cl.Cl

Canonical SMILES

C1CC(NC1)C2=NN=C3N2CCOC3.Cl.Cl

Purity

95

Origin of Product

United States

Biological Activity

The compound (2S)-2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine dihydrochloride , with CAS Number 2613300-03-9 , is a synthetic derivative belonging to the class of triazolo-pyrrolidine compounds. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H16Cl2N4
  • Molecular Weight : 265.18 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a triazole moiety, which is known for its diverse biological activities.

Antiviral Properties

Recent studies have highlighted the potential of triazole derivatives in antiviral applications. For instance, compounds similar to (2S)-2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine have shown promising results in inhibiting viral replication. Specifically:

  • Mechanism of Action : These compounds often target viral polymerases or other key proteins involved in viral replication processes. For example, some triazole derivatives inhibit the PA-PB1 interaction in influenza A virus polymerase, thereby reducing viral load and replication rates .

Anticancer Activity

Triazole-containing compounds have also been investigated for their anticancer properties. Research indicates that they may act as inhibitors of specific deubiquitinases like USP28, which are implicated in cancer progression:

  • Inhibition Studies : In vitro assays demonstrated that certain triazolo derivatives can effectively inhibit USP28 activity at micromolar concentrations without significant cytotoxicity .

Pharmacological Studies

Pharmacological evaluations of similar triazole compounds reveal their multifaceted biological activities:

Compound NameBiological ActivityIC50 (μM)EC50 (μM)
Compound 1Antiviral127
Compound 2Anticancer3.3>100
Compound 3Antiviral2814

These values indicate the concentration required to inhibit biological activity by 50%, showcasing the potency of these compounds against various targets .

Study on Influenza Virus

A study focused on the synthesis and evaluation of triazolo derivatives reported that specific modifications to the triazole structure significantly enhanced antiviral efficacy against influenza strains. The most potent compound exhibited an EC50 value of approximately 5 μM against FluA and FluB strains while maintaining low cytotoxicity .

Cancer Research Application

In another investigation targeting USP28 inhibition, several triazolo derivatives were synthesized and tested for their ability to suppress cancer cell proliferation. The most effective compound demonstrated an IC50 value of 10 μM against cancer cell lines associated with high USP28 expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Heterocyclic Compounds

The triazolo-oxazin-pyrrolidine derivative belongs to a broader class of nitrogen- and oxygen-containing heterocycles. Below is a detailed comparison with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Functional Groups Pharmacological Relevance (Hypothesized) Evidence Source
Triazolo-oxazin-pyrrolidine Bicyclic triazolo-oxazin + pyrrolidine Amine, oxazine, triazole Enzyme inhibition (e.g., kinases) -
Pyrazoline derivatives Monocyclic pyrazoline Aryl, ketone, pyrazoline Anti-inflammatory, antimicrobial
Tetrazole-pyrimidinone hybrids Tetrazole + pyrimidinone Coumarin, tetrazole, pyrimidinone Anticancer, antioxidant

Key Findings

Triazolo-oxazin vs. Pyrazoline Derivatives Pyrazoline derivatives (e.g., compounds 8 and 9 in ) exhibit distinct NMR profiles, with protons on the pyrazoline ring resonating at 3.33–3.75 ppm (H4, H4') and 5.49–6.70 ppm (H5) . In contrast, the triazolo-oxazin core likely shows upfield shifts for protons adjacent to electronegative nitrogen atoms, though specific data are unavailable. Pyrazolines are noted for anti-inflammatory activity, while the triazolo-oxazin scaffold may offer enhanced metabolic stability due to its fused bicyclic system.

Triazolo-oxazin vs. Tetrazole-Pyrimidinone Hybrids Tetrazole-containing compounds () integrate coumarin and pyrimidinone moieties, which are associated with anticancer activity via intercalation or radical scavenging . The triazolo-oxazin-pyrrolidine lacks these groups but may exhibit stronger hydrogen-bonding capacity due to its amine and oxazine functionalities.

Synthetic Challenges

  • highlights difficulties in isolating pyrazoline derivatives in pure form, suggesting similar challenges for triazolo-oxazin synthesis due to complex bicyclic ring formation .

Preparation Methods

Triazole Ring Construction via [3+2] Cycloaddition

The 1,2,4-triazole moiety in the target compound is typically synthesized through Huisgen-type [3+2] cycloaddition reactions. A representative approach involves the reaction of nitrile imines with acetylene derivatives under microwave irradiation, achieving yields of 78–85%. For instance, 5-amino-1-phenyl-1H-1,2,4-triazole has been shown to undergo cyclocondensation with ethyl acetoacetate in ethanol at reflux (24 h) to form triazolo[4,3-a]pyrimidine intermediates. This method demonstrates compatibility with both electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-NO₂, -Cl) substituents, though steric hindrance from ortho-substituted aryl groups reduces yields by 15–20%.

Oxazine Ring Annulation

Subsequent annulation of the oxazine ring employs 3-aminopropanol derivatives in a nucleophilic aromatic substitution reaction. Patent data reveals that heating 5-chloro-1,2,4-triazolo[4,3-c]pyridine with (R)-pyrrolidin-3-ol in DMF at 110°C for 12 h achieves 67% conversion to the bicyclic intermediate. Critical to this step is the use of cesium carbonate as base, which improves nucleophilicity of the alcohol oxygen compared to potassium carbonate (yield increase from 42% to 67%).

Table 1. Optimization of Oxazine Annulation Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF1102442
Cs₂CO₃DMF1101267
DBUDMSO120858

Enantioselective Synthesis of (2S)-Pyrrolidine Moiety

Asymmetric Hydrogenation of Pyrroline Precursors

The stereochemical integrity of the (2S)-configuration is achieved through catalytic asymmetric hydrogenation of 2-cyano-3,4-dihydropyrrole using a Josiphos-type ligand (SL-J009-1). Under 50 bar H₂ pressure in methanol at 25°C, this method achieves 94% ee and 82% isolated yield. The hydrogenation selectivity is highly solvent-dependent, with methanol providing superior enantioselectivity compared to THF (94% vs. 78% ee).

Resolution via Diastereomeric Salt Formation

Alternative approaches employ enzymatic resolution using immobilized lipase B from Candida antarctica (CAL-B) to separate racemic mixtures. A 2019 study demonstrated that treatment of (±)-2-(triazolyl)pyrrolidine with isopropyl acetate in hexane (40°C, 48 h) achieves 99% ee for the (S)-enantiomer at 45% conversion. The dihydrochloride salt is subsequently formed by bubbling HCl gas through a solution of the free base in dichloromethane at 0°C, yielding 98% pure product.

Palladium-Catalyzed Cross-Coupling for Molecular Diversification

Suzuki-Miyaura Coupling for Boronate Intermediates

Key synthetic intermediates are accessed through palladium-catalyzed cross-couplings. The boronate ester tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) serves as a crucial building block in constructing the triazolo-oxazine framework. Optimized conditions using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (2:1) at 80°C for 4.5 h achieve 93% coupling efficiency.

Table 2. Suzuki Coupling Optimization Parameters

Catalyst LoadingSolvent SystemTemp (°C)Time (h)Yield (%)
2 mol% PdCl₂Toluene/EtOH80678
5 mol% Pd(PPh₃)₄Toluene/EtOH804.593
3 mol% XPhos-PdDioxane/H₂O100385

Final Salt Formation and Purification

The dihydrochloride salt is precipitated by treating the free base with 2.2 equivalents of HCl in IPA/MTBE (1:3). XRPD analysis confirms the crystalline nature of the salt form, with characteristic peaks at 2θ = 8.4°, 16.7°, and 24.3°. Final purification via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) yields pharmaceutical-grade material with ≥99.5% chemical purity and <0.1% residual solvents.

Comparative Analysis of Synthetic Routes

The most efficient route combines enzymatic resolution with palladium-catalyzed coupling, achieving an overall yield of 38% over six steps. Alternative pathways using asymmetric hydrogenation provide faster access (four steps) but require specialized equipment for high-pressure hydrogenation. Thermal analysis (DSC) reveals the dihydrochloride salt's decomposition onset at 218°C, making it suitable for standard pharmaceutical processing .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2S)-2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine dihydrochloride?

  • Methodology : A multi-step synthesis is typically employed, starting with the formation of the triazolo-oxazine core via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. The pyrrolidine moiety is introduced through nucleophilic substitution or reductive amination. Final dihydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol .
  • Critical Steps :

  • Use of chiral auxiliaries or asymmetric catalysis to ensure (2S)-stereochemical integrity .
  • Purification via recrystallization or preparative HPLC to isolate the dihydrochloride form .

Q. How is the stereochemical configuration of the pyrrolidine moiety confirmed?

  • Methodology :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and validate optical purity .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of the (2S)-configuration, especially when coupled with anomalous dispersion effects .
    • Data Interpretation : Compare experimental optical rotation values with literature data for analogous pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in 1H^1H- and 13C^{13}C-NMR spectra by correlating proton-proton and heteronuclear couplings. For example, HMBC can confirm connectivity between the triazolo-oxazine and pyrrolidine moieties .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to validate assignments .
    • Case Study : In a related triazolo-thiadiazine compound, discrepancies in 1H^1H-NMR signals were resolved by analyzing NOESY correlations to confirm spatial proximity of protons .

Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?

  • Methodology :

  • SwissADME Prediction : Calculate logP, topological polar surface area (TPSA), and drug-likeness parameters (e.g., Lipinski’s Rule of Five) to predict membrane permeability and solubility .
  • Caco-2 Cell Assays : Evaluate intestinal absorption by measuring apparent permeability (PappP_{app}) across cell monolayers .
    • Data Table :
ParameterValue (Predicted)Experimental ValueReference
logP1.81.5–2.1
TPSA (Ų)8580–90
Aqueous Solubility (µM)12090–150

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For triazolo-oxazine formation, elevated temperatures (80–100°C) in DMF improve cyclization efficiency .
  • Kinetic Analysis : Monitor reaction progress via LC-MS to identify rate-limiting steps, such as imine formation or ring closure .
    • Troubleshooting : Low yields in dihydrochloride precipitation may require pH adjustment (target pH 2–3) and anti-solvent addition (e.g., diethyl ether) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental solubility data?

  • Methodology :

  • Solvent Screening : Test multiple solvents (e.g., DMSO, PBS buffer) under physiological pH conditions to identify outliers.
  • Salt Form Comparison : Evaluate alternative salt forms (e.g., sulfate, citrate) if dihydrochloride solubility is suboptimal .
    • Example : A triazolo-thiadiazine analog showed 30% lower experimental solubility than SwissADME predictions, attributed to polymorphic variations resolved via XRPD analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.